
1-Phenylhex-1-en-4-yn-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylhex-1-en-4-yn-3-one is an organic compound characterized by a phenyl group attached to a hexenynone backbone. This compound is notable for its conjugated system, which includes both double and triple bonds, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenylhex-1-en-4-yn-3-one can be synthesized through various methods. One common approach involves the reaction of phenylacetylene with hex-1-en-4-one under specific conditions. This reaction typically requires a catalyst, such as palladium, and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenylhex-1-en-4-yn-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products:
Oxidation: Formation of phenylhex-1-en-4-yn-3-one derivatives like ketones or acids.
Reduction: Production of alcohols or fully saturated alkanes.
Substitution: Various substituted phenylhex-1-en-4-yn-3-one compounds.
Wissenschaftliche Forschungsanwendungen
1-Phenylhex-1-en-4-yn-3-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Phenylhex-1-en-4-yn-3-one exerts its effects involves interactions with various molecular targets. The conjugated system allows it to participate in electron transfer reactions, which can influence biological pathways. Specific molecular targets and pathways may include enzymes involved in oxidative stress and cellular signaling mechanisms.
Vergleich Mit ähnlichen Verbindungen
1-Phenylhex-1-en-4-yn-3-one can be compared with other enynones, such as:
1-Phenylhex-4-en-1-yn-3-one: Similar structure but different positioning of double and triple bonds.
2-Phenylhex-1-en-4-yn-3-one: Variation in the position of the phenyl group.
1-Phenylhex-1-en-3-yn-4-one: Different arrangement of the conjugated system.
Uniqueness: this compound is unique due to its specific arrangement of double and triple bonds, which imparts distinct reactivity and properties compared to other enynones.
This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique structure and versatile reactivity make it a valuable compound for scientific exploration and practical applications.
Eigenschaften
CAS-Nummer |
63124-73-2 |
|---|---|
Molekularformel |
C12H10O |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
1-phenylhex-1-en-4-yn-3-one |
InChI |
InChI=1S/C12H10O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-10H,1H3 |
InChI-Schlüssel |
GNWGSNAZSBIJDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC(=O)C=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate](/img/structure/B14495361.png)
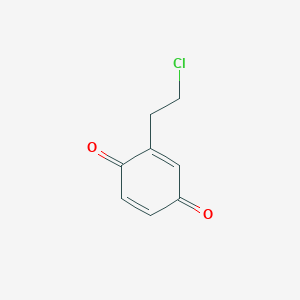
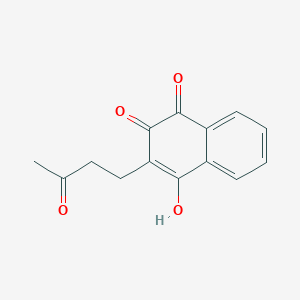
![2-[(Methanesulfonyl)oxy]ethyl hexadecanoate](/img/structure/B14495380.png)
![2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B14495385.png)
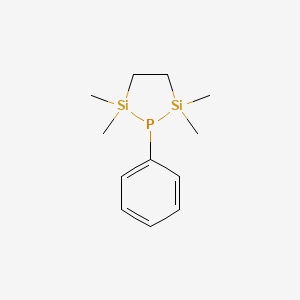
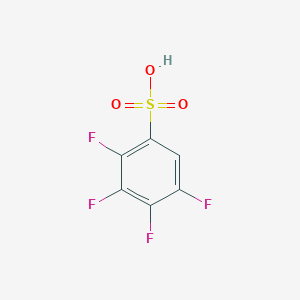
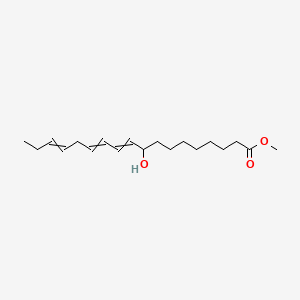
![3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one](/img/structure/B14495423.png)
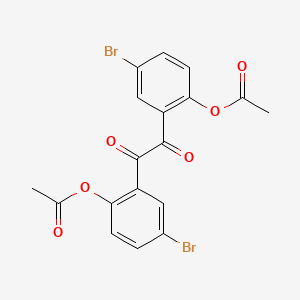
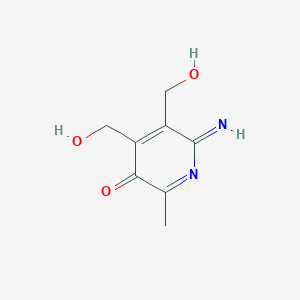
![2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14495436.png)


